molecular formula C23H29N5O3 B2747550 6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-49-2

6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2747550
CAS No.: 904372-49-2
M. Wt: 423.517
InChI Key: JGYJUKVKEFMYOE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be synthesized by various methods. For instance, indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions, resulted in imidazol [1,5- a ]indoles and pyrrolo [1,2- c ]imidazoles .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

Imidazole-based compounds can undergo various chemical reactions. For instance, a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives can lead to the formation of fused multifunctionalized isoindole-1,3-diones .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization of Imidazole Derivatives

Imidazole derivatives are a focal point of chemical research due to their diverse biological activities and potential applications in various fields, including pharmacology and materials science. Research on compounds like imidazole and its derivatives has led to the development of new synthetic methodologies and the discovery of compounds with significant biological activities.

  • Synthesis of Disubstituted 1-Benzylimidazoles as Precursors to Purine Analogs :

    • A study highlighted the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors for purine analogs, demonstrating the chemical versatility of imidazole derivatives in synthesizing complex molecules with potential biological activities (Alves, Proença, & Booth, 1994).
  • New Diols with Imidazoquinazoline Ring :

    • Research on new diols with an imidazoquinazoline ring aimed to synthesize and characterize compounds with potential for creating thermally stable polymers or exhibiting biological activity. This study reflects the interest in exploring the structural and functional versatility of imidazole-based compounds (Szyszkowska et al., 2018).
  • Esters with Imidazo[1,5-c] Quinazoline-3,5-dione Ring :

    • The synthesis and quantum-mechanical modeling of esters with an imidazo[1,5-c]quinazoline-3,5-dione ring were investigated, showing the potential of imidazole derivatives in the design of molecules with specific electronic and structural properties for various applications (Hęclik et al., 2017).

Mechanism of Action

The mechanism of action of imidazole-based compounds can vary widely depending on their specific structure and the biological target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Imidazole may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also damage the unborn child .

Future Directions

Indane-1,3-dione, a structure similar to imidazole, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests that imidazole and its derivatives could also have a wide range of potential applications in the future.

Properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-6-8-11-14-26-21(29)19-20(25(5)23(26)30)24-22-27(15(3)16(4)28(19)22)17-12-9-10-13-18(17)31-7-2/h9-10,12-13H,6-8,11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYJUKVKEFMYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OCC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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